(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is a chemical compound registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one typically involve large-scale chemical synthesis processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality. The use of advanced chemical engineering techniques and equipment ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can have different chemical and physical properties, making them useful for various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying chemical reactions and mechanisms. In biology, the compound is used to investigate biological processes and pathways. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. In industry, the compound is utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct characteristics that make it suitable for specific applications. Some similar compounds include those with comparable molecular structures or functional groups.
Eigenschaften
IUPAC Name |
(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O2/c17-7-1-3-11-9(5-7)15(21)13(19-11)14-16(22)10-6-8(18)2-4-12(10)20-14/h1-6,19-20H/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWKUYRJKWJOMD-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C3C(=O)C4=C(N3)C=CC(=C4)F)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=O)/C(=C\3/C(=O)C4=C(N3)C=CC(=C4)F)/N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.